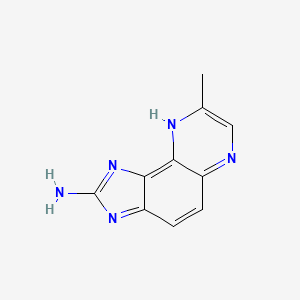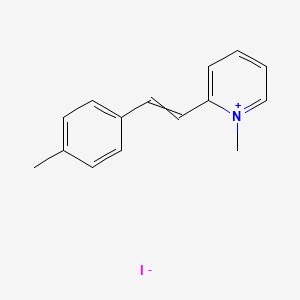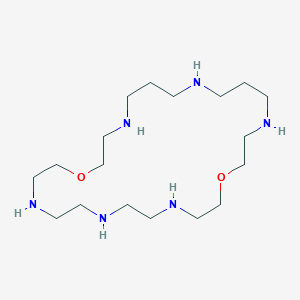
1,13-Dioxa-4,7,10,16,20,24-hexaazacyclohexacosane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,13-Dioxa-4,7,10,16,20,24-hexaazacyclohexacosane: is a macrocyclic ligand known for its ability to form stable complexes with various metal ions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,13-Dioxa-4,7,10,16,20,24-hexaazacyclohexacosane can be synthesized through a multi-step process involving the reaction of appropriate starting materials under controlled conditions. The synthesis typically involves the formation of intermediate compounds, which are then cyclized to form the final macrocyclic structure. The reaction conditions, such as temperature, solvent, and catalysts, are carefully optimized to achieve high yields and purity of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing efficient purification techniques to obtain the final product in industrial quantities .
Análisis De Reacciones Químicas
Types of Reactions: 1,13-Dioxa-4,7,10,16,20,24-hexaazacyclohexacosane undergoes various chemical reactions, including:
Complexation Reactions: It forms stable complexes with metal ions such as copper, nickel, zinc, cobalt, and cadmium.
Substitution Reactions: The compound can undergo substitution reactions where one or more of its atoms or groups are replaced by other atoms or groups under specific conditions.
Common Reagents and Conditions:
Conditions: Reactions are typically carried out at controlled temperatures and pH levels to ensure optimal yields and selectivity.
Major Products:
Aplicaciones Científicas De Investigación
1,13-Dioxa-4,7,10,16,20,24-hexaazacyclohexacosane has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 1,13-Dioxa-4,7,10,16,20,24-hexaazacyclohexacosane involves its ability to form stable complexes with metal ions. The macrocyclic structure of the compound provides a cavity that can accommodate metal ions, leading to the formation of stable metal-ligand complexes. These complexes can then participate in various chemical and biological processes, depending on the specific metal ion and the environment .
Comparación Con Compuestos Similares
1,4,7,10,13,16-Hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane:
1,15-Dioxa-4,8,12,18,22,26-hexaazacyclooctacosane: Another macrocyclic ligand with a larger ring size, used in coordination chemistry and metal ion studies.
Uniqueness: 1,13-Dioxa-4,7,10,16,20,24-hexaazacyclohexacosane is unique due to its specific ring size and the presence of both oxygen and nitrogen donor atoms. This combination allows it to form highly stable complexes with a wide range of metal ions, making it a versatile ligand for various applications .
Propiedades
Número CAS |
105763-01-7 |
|---|---|
Fórmula molecular |
C18H42N6O2 |
Peso molecular |
374.6 g/mol |
Nombre IUPAC |
1,13-dioxa-4,7,10,16,20,24-hexazacyclohexacosane |
InChI |
InChI=1S/C18H42N6O2/c1-3-19-4-2-6-21-12-16-26-18-14-24-10-8-22-7-9-23-13-17-25-15-11-20-5-1/h19-24H,1-18H2 |
Clave InChI |
XDOLAAYOZBWKFE-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCCNCCOCCNCCNCCNCCOCCNC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


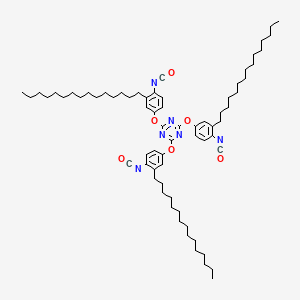
![2-[(3-Hydroxynaphthalene-2-carbonyl)amino]benzoic acid](/img/structure/B14336003.png)

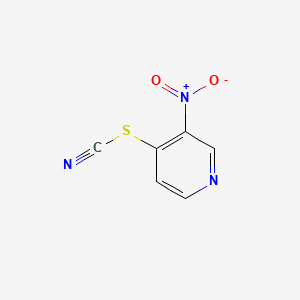
![3-Methyl-6-(4-methylphenoxy)benzo[c][1,8]naphthyridin-1(4H)-one](/img/structure/B14336013.png)
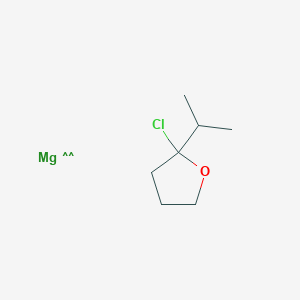
![1H-2,7-Methanocyclopenta[b]pyrazine](/img/structure/B14336030.png)



![Tert-butyl 2-[(4-chlorophenyl)methyl]-3,3-dimethylbutanoate](/img/structure/B14336049.png)
